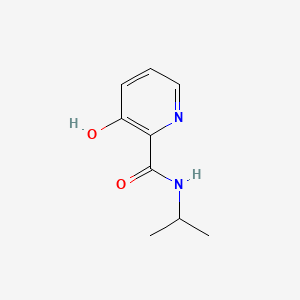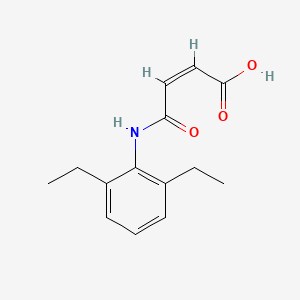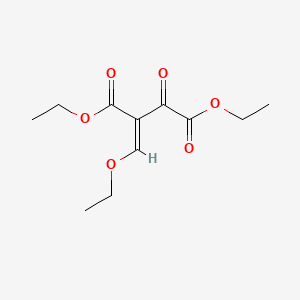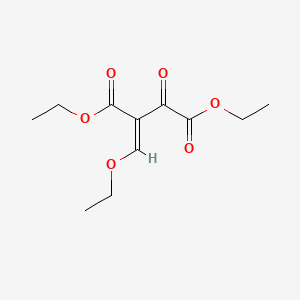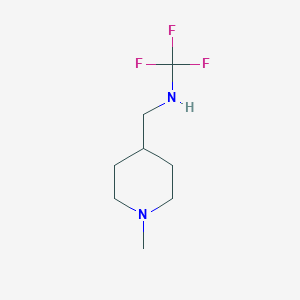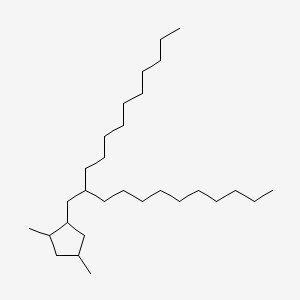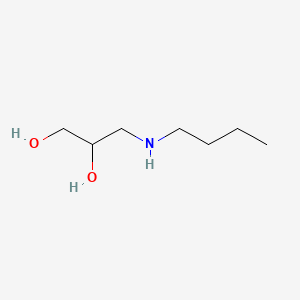
3-(Butylamino)propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Butylamino)propane-1,2-diol is an organic compound with the molecular formula C7H17NO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used as a building block in the synthesis of various pharmaceutical compounds due to its unique structure and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)propane-1,2-diol typically involves the reaction of butylamine with glycidol. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
Butylamine+Glycidol→this compound
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as acidic or basic catalysts, can further enhance the reaction efficiency .
化学反应分析
Types of Reactions
3-(Butylamino)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or acetic anhydride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of halides, esters, or other substituted derivatives.
科学研究应用
3-(Butylamino)propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: Applied in the production of polymers and other advanced materials
作用机制
The mechanism of action of 3-(Butylamino)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved often include signal transduction pathways and metabolic pathways .
相似化合物的比较
Similar Compounds
- 3-(tert-Butylamino)propane-1,2-diol
- 3-(Dodecylamino)propane-1,2-diol
- 1,2-Propanediol
Uniqueness
3-(Butylamino)propane-1,2-diol is unique due to its specific butylamino group, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of chiral pharmaceutical compounds and in applications requiring specific reactivity and selectivity .
属性
CAS 编号 |
60278-95-7 |
|---|---|
分子式 |
C7H17NO2 |
分子量 |
147.22 g/mol |
IUPAC 名称 |
3-(butylamino)propane-1,2-diol |
InChI |
InChI=1S/C7H17NO2/c1-2-3-4-8-5-7(10)6-9/h7-10H,2-6H2,1H3 |
InChI 键 |
LWIPMLPWRZUQQH-UHFFFAOYSA-N |
规范 SMILES |
CCCCNCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


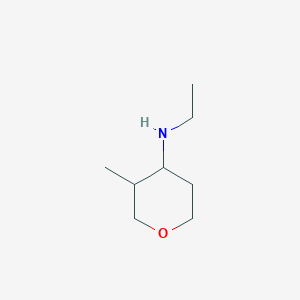
![Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]azo]phenyl]sulfonyl]amino]-](/img/structure/B13948134.png)
![2-[(3-Chloro-4-ethoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13948137.png)

